molecular formula C25H18FN3O3S B2961257 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide CAS No. 325693-84-3

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide

Cat. No.: B2961257
CAS No.: 325693-84-3
M. Wt: 459.5
InChI Key: BTAICEXQBSVICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide is a synthetic small molecule characterized by a benzo[de]isoquinoline-1,3-dione core linked via a butanamide chain to a 4-(4-fluorophenyl)thiazol-2-yl group. Its synthesis likely involves amide coupling between activated carboxylic acid derivatives and aminothiazole precursors, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3S/c26-17-11-9-15(10-12-17)20-14-33-25(27-20)28-21(30)8-3-13-29-23(31)18-6-1-4-16-5-2-7-19(22(16)18)24(29)32/h1-2,4-7,9-12,14H,3,8,13H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAICEXQBSVICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide typically involves multi-step reactions that include both organic synthesis techniques and advanced purification methods. Here’s a simplified synthetic route:

  • Step 1: : Synthesize 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one from a starting material such as phthalic anhydride through a cyclization reaction.

  • Step 2: : Introduce the butanamide group via an amide coupling reaction.

  • Step 3: : Attach the thiazol-2-yl moiety by reacting the intermediate with 4-(4-fluorophenyl)thiazol.

Key reaction conditions include the use of coupling reagents such as EDC or DCC, and solvents like dichloromethane or DMF, maintaining an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions and the use of continuous flow chemistry might be employed to improve yield and efficiency. Purification techniques such as recrystallization or column chromatography ensure the compound’s high purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxidizing agents like KMnO4 or H2O2 may alter the compound, potentially targeting the thiazole ring.

  • Reduction: : Reducing agents such as LiAlH4 can reduce specific functional groups within the molecule.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or heterocyclic components.

Common Reagents and Conditions

Some common reagents and conditions used in these reactions include:

  • Oxidizing agents: : KMnO4, H2O2, or other peroxides.

  • Reducing agents: : LiAlH4, NaBH4, or hydrogenation catalysts.

  • Solvents: : Organic solvents like DMF, dichloromethane, or toluene, depending on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions vary based on the functional group targeted. For example:

  • Oxidation of the thiazole ring could yield a sulfone derivative.

  • Reduction of the carbonyl groups might result in alcohol derivatives.

  • Substitution reactions might replace hydrogen atoms with more reactive groups.

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.

Biology and Medicine

In medicinal chemistry, it shows potential as a lead compound for developing new therapeutic agents, particularly those targeting specific molecular pathways involved in diseases like cancer or neurodegenerative disorders.

Industry

In the industrial sector, its unique chemical properties make it useful in the development of novel materials or as a component in chemical sensors.

Mechanism of Action

The mechanism of action for this compound would depend on the biological target it interacts with. Typically, it may exert effects through binding to specific proteins or enzymes, altering their activity. The molecular targets could include kinases, receptors, or other crucial biological macromolecules, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic amides with modifications in the aromatic core, linker chain, and substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Linker Chain Thiazole Substituent Key Functional Differences
Target Compound Benzo[de]isoquinoline-1,3-dione Butanamide 4-(4-fluorophenyl) Reference standard
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)-N-(4-phenylthiazol-2-yl)propanamide Benzo[de]isoquinoline-1,3-dione Propanamide Phenyl Shorter chain; lacks fluorine substituent
4-(1,3-dioxo-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide Isoindole-1,3-dione Butanamide 4-ethoxyphenyl Isoindole core; ethoxy vs. fluorine
N-(4-fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl]butanamide Quinazoline-2,4-dione Butanamide 4-fluorobenzyl Quinazoline core; nitrobenzyl side chain
9b: N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide derivative Benzodiazole-triazole Acetamide 4-fluorophenyl Triazole-benzodiazole hybrid; shorter chain
4-(N,4-dimethylphenylsulfonamido)-N-(thiazol-2-yl)butanamide Sulfonamide Butanamide Thiazol-2-yl Sulfonamide group vs. dioxoisoquinoline

Key Findings from Comparative Analysis

Core Structure Impact: The benzo[de]isoquinoline-1,3-dione core in the target compound offers greater rigidity and π-system conjugation compared to isoindole () or quinazoline () cores. This may enhance binding to hydrophobic pockets in biological targets . Compounds with triazole-benzodiazole hybrids () exhibit tautomerism, which could influence solubility and metabolic stability compared to the non-tautomeric target compound .

Linker Chain Length :

  • The butanamide linker in the target compound provides flexibility compared to propanamide () or acetamide () analogs. Longer chains may improve pharmacokinetic properties by balancing lipophilicity and solubility .

Sulfonamide-containing analogs () exhibit distinct electronic profiles due to the sulfonyl group, which may alter binding kinetics compared to the dioxoisoquinoline core .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for and , involving amide coupling under reflux conditions. However, the fluorophenyl-thiazole moiety may require selective protection-deprotection steps, increasing complexity compared to non-fluorinated analogs .

Spectroscopic Differentiation: IR spectra of the target compound would show C=O stretching (~1680 cm⁻¹) from the dioxoisoquinoline core and NH stretching (~3300 cm⁻¹) from the amide, distinguishing it from sulfonamide () or triazole () derivatives .

Table 2: Comparative Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight (g/mol) ~421.4 ~393.4 ~364.4 ~476.4
LogP (Predicted) ~3.2 ~3.0 ~2.8 ~3.5
Hydrogen Bond Acceptors 6 5 5 7
Rotatable Bonds 6 5 5 8

Biological Activity

The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈F₁N₃O₄S
  • Molecular Weight : 373.42 g/mol
  • CAS Number : To be determined

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Protein Kinases : Research indicates that derivatives of this compound can inhibit key protein kinases involved in cancer proliferation, such as BRAF and VEGFR-2. The inhibition of these kinases is crucial in cancer therapy as it can lead to reduced tumor growth and metastasis .
  • Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells. For example, one study reported that treatment with related compounds resulted in an increase in both early and late apoptotic cells compared to untreated controls, demonstrating its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values (the concentration needed to inhibit 50% of cell viability) for several derivatives related to the compound:

CompoundCell LineIC₅₀ (μM)Notes
4fMCF-75.91Comparable to standard sorafenib
4aHCT-1169.94Significant cytotoxicity
4rHePG-212.88Notable anticancer potency
4gMCF-716.46Moderate efficacy

Case Studies

Several studies have investigated the biological activity of the compound and its derivatives:

  • Study on Cancer Cell Lines : In a comparative study, derivatives including the target compound were tested against MCF-7 and HCT-116 cell lines. The study found that compounds exhibited IC₅₀ values significantly lower than those of established chemotherapeutics, indicating a promising therapeutic index .
  • Inflammatory Disease Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers and improved insulin sensitivity, suggesting dual roles in metabolic and inflammatory pathways .
  • Zebrafish Embryo Toxicity Study : A toxicity assessment using zebrafish embryos revealed that certain derivatives had low toxicity profiles while maintaining their bioactive properties, indicating their potential for safe therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.